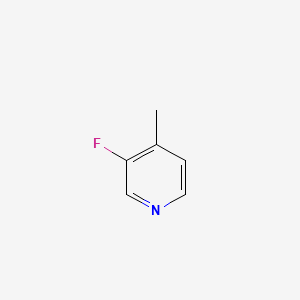











|
REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[F:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][C:17]=1[CH3:18].[F:19][C:20]1[CH:30]=[CH:29][C:23]([C:24](OCC)=[O:25])=[CH:22][CH:21]=1.[Cl-].[NH4+]>C1COCC1.CCOC(C)=O>[F:19][C:20]1[CH:30]=[CH:29][C:23]([C:24](=[O:25])[CH2:18][C:17]2[CH:16]=[CH:15][N:14]=[CH:13][C:12]=2[F:11])=[CH:22][CH:21]=1 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
17.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC=CC1C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for 1 hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solution temperature below 5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to rt
|
|
Type
|
STIRRING
|
|
Details
|
with stirring overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
yielded 1.83 g (89%) of Ex 1-Step 6 product as a white solid
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=C(C=NC=C1)F)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |